Carbomethoxymethyl benzylmethyl dithiocarbamate

Description

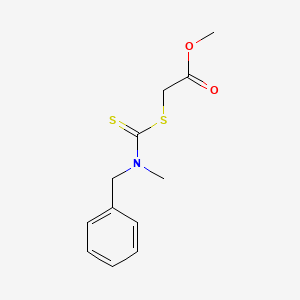

Carbomethoxymethyl benzylmethyl dithiocarbamate is a dithiocarbamate derivative characterized by a central dithiocarbamate group (-NCS₂⁻) bonded to a carbomethoxymethyl (CH₂CO₂Me) and a benzylmethyl (CH₂C₆H₅) substituent. Dithiocarbamates are organosulfur compounds with a strong affinity for metal ions, enabling diverse applications in medicine, catalysis, and material science .

Properties

CAS No. |

64057-87-0 |

|---|---|

Molecular Formula |

C12H15NO2S2 |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate |

InChI |

InChI=1S/C12H15NO2S2/c1-13(8-10-6-4-3-5-7-10)12(16)17-9-11(14)15-2/h3-7H,8-9H2,1-2H3 |

InChI Key |

WALPFCHWMYDJPG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=S)SCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate typically involves the reaction of methyl 2-chloroacetate with methyl(phenylmethyl)carbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atoms in the dithiocarbamate functional group () act as nucleophiles, facilitating reactions with alkyl halides, epoxides, and other electrophilic reagents . For example:

-

Alkylation : Reaction with methyl iodide forms methylated derivatives through -alkylation :

This reaction proceeds efficiently under mild conditions (25–40°C) in polar aprotic solvents like DMF or acetone .

Table 1: Alkylation Reagents and Products

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | Methyl dithiocarbamate derivative | 85–92 | |

| Benzyl chloride | Benzyl-substituted analog | 78 |

Metal Complexation

Dithiocarbamates exhibit strong chelating properties, forming stable complexes with transition metals. Carbomethoxymethyl benzylmethyl dithiocarbamate coordinates via sulfur atoms, as demonstrated in studies of analogous compounds :

-

Zinc and Copper Complexes : These complexes show tetrahedral geometry, with bond distances of and .

-

Iron Complexes : Reactions with iron carbonyls yield binuclear structures, as seen in crystallographic data (e.g., Fe–S bond lengths: 2.52–2.91 Å) .

Table 2: Metal Complex Stability Constants

| Metal Ion | Log (Stability Constant) | Application | Reference |

|---|---|---|---|

| Zn²⁺ | 12.3 | Enzyme inhibition | |

| Cu²⁺ | 14.1 | Anticancer agents | |

| Fe³⁺ | 10.8 | Catalytic systems |

Oxidation Reactions

Exposure to oxidizing agents (e.g., , iodine) converts the dithiocarbamate group into thiuram disulfides :

-

Conditions : Reactions occur in aqueous or alcoholic media at pH 7–9, with yields >90% .

-

Applications : Thiuram derivatives serve as vulcanization accelerators in rubber production .

Acid/Base-Mediated Decomposition

The compound’s stability is pH-dependent:

-

Acidic Conditions : Decomposes to release carbon disulfide () and secondary amines :

-

Alkaline Conditions : Stable up to pH 12, but prolonged exposure induces hydrolysis .

Bioactivity-Related Reactions

This compound participates in biological systems through:

-

Enzyme Inhibition : Binds to metalloenzymes (e.g., carbonic anhydrase) via sulfur-metal coordination, disrupting catalytic zinc sites .

-

Antimicrobial Action : Reacts with thiol groups in microbial proteins, inducing oxidative stress .

Key Findings :

-

Inhibits α-glucosidase (IC₅₀: 0.8 μM) and carbonic anhydrase IX (IC₅₀: 2.3 nM) .

-

Shows antifungal activity against Candida albicans (MIC: 12.5 μg/mL) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 180–220°C, releasing , CO₂, and benzylmethylamine . The process follows first-order kinetics ( at 200°C) .

This compound’s reactivity underscores its utility in organic synthesis, materials science, and medicinal chemistry. Further studies on its enantioselective reactions and catalytic applications are warranted.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Carbomethoxymethyl benzylmethyl dithiocarbamate has been investigated for its potential in cancer treatment. Dithiocarbamates are known to inhibit carbonic anhydrases, which play a crucial role in tumor growth and metastasis. Inhibiting these enzymes can lead to reduced intraocular pressure and may offer therapeutic benefits in conditions such as glaucoma and certain cancers .

Case Study: Inhibition of Carbonic Anhydrases

A study demonstrated that various dithiocarbamates, including derivatives similar to this compound, exhibited low nanomolar inhibition of human carbonic anhydrase isoforms associated with cancer . The mechanism involves coordination to the zinc ion in the enzyme's active site, effectively blocking its function.

1.2 Antimicrobial Activity

Dithiocarbamates, including this compound, have shown promise as antimicrobial agents. They are effective against a range of pathogens, including bacteria and fungi. This is particularly significant in agricultural applications where they can be used as fungicides to protect crops from diseases .

Agricultural Applications

2.1 Pesticides and Herbicides

This compound can function as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds. Dithiocarbamate-based pesticides are widely used in agriculture for their effectiveness against various plant pathogens and pests.

Table 1: Common Dithiocarbamate Pesticides

| Common Name | Scientific Name | Classification | Organism(s) Affected |

|---|---|---|---|

| Ferbam | Ferric dimethyldithiocarbamate | Fungicide | Gastrointestinal flukes, tapeworms |

| Mancozeb | Zinc; manganese(2+); N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | Fungicide | Various fungi affecting crops |

| Thiram | Tetramethyl thiuram disulphide | Fungicide | Microbial infections in plants |

These compounds are crucial in managing crop diseases, thereby enhancing food security and agricultural productivity .

Industrial Applications

3.1 Material Science

In material science, this compound is utilized as a vulcanization accelerator in rubber production. This application enhances the mechanical properties of rubber products, making them more durable and resistant to wear .

3.2 Coatings and Lubricants

Dithiocarbamates are also used in the formulation of coatings and lubricants due to their antifouling properties. They help prevent the accumulation of unwanted materials on surfaces, which is essential in various industrial processes .

Mechanism of Action

The mechanism of action of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate involves its interaction with specific molecular targets in biological systems. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Dithiocarbamate Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Stability and Reactivity

- pH Stability : Pyrrolidine dithiocarbamate remains stable at physiological pH, enabling intracellular delivery . Carbomethoxymethyl benzylmethyl’s ester group may confer similar stability.

- Metal Chelation : Zinc and nickel dithiocarbamates adopt tetrahedral and square-planar geometries, respectively, influencing their redox activity and biological targets . The carbomethoxymethyl group’s electron-withdrawing nature may alter chelation dynamics.

Biological Activity

Carbomethoxymethyl benzylmethyl dithiocarbamate (CMBMDC) is a compound belonging to the dithiocarbamate class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of CMBMDC, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Dithiocarbamates

Dithiocarbamates are known for their ability to form stable complexes with metal ions, which enhances their biological efficacy. These compounds exhibit a wide range of activities including anticancer, antimicrobial, and antioxidant properties. Their mechanisms often involve the inhibition of critical cellular processes such as DNA synthesis and apoptosis induction.

Biological Activities

-

Anticancer Activity :

- Dithiocarbamates, including CMBMDC, have shown significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit tumor growth by inducing apoptosis and affecting mitochondrial functions.

- For instance, research has demonstrated that dithiocarbamate complexes can inhibit the 20S proteasome in cancer cells, leading to increased apoptosis and reduced tumor proliferation in vivo .

-

Antimicrobial Properties :

- CMBMDC has also been evaluated for its antimicrobial activity against both bacterial and fungal pathogens. The compound exhibits potent inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as pathogenic fungi .

- A comparative study showed that CMBMDC displayed a significant zone of inhibition against these microorganisms, indicating its potential as an antimicrobial agent.

The biological activity of CMBMDC can be attributed to several mechanisms:

- Proteasome Inhibition : Similar to other dithiocarbamates, CMBMDC inhibits proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells .

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways .

- Cell Cycle Arrest : CMBMDC has been found to affect cell cycle progression in cancer cells, leading to reduced proliferation rates .

Case Study 1: Anticancer Efficacy

A study investigated the effects of CMBMDC on human breast cancer cell lines (e.g., MDA-MB-231). Results indicated that treatment with CMBMDC resulted in a dose-dependent decrease in cell viability and significant induction of apoptosis. The mechanism was linked to mitochondrial dysfunction and ROS generation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CMBMDC | MDA-MB-231 | 5.0 | Apoptosis via ROS |

Case Study 2: Antimicrobial Activity

In another study, CMBMDC was tested against Candida albicans and showed a notable zone of inhibition compared to standard antifungal agents. This suggests its potential utility in treating fungal infections .

| Pathogen | Zone of Inhibition (mm) | Control |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Candida albicans | 18 | 0 |

Q & A

Q. How can advanced spectroscopic techniques (e.g., XAS, EPR) elucidate electronic configurations in dithiocarbamate complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.